3-Bromo-5-ethynylbenzaldehyde

Orthogonal synthesis Chemoselectivity Multicomponent reactions

3-Bromo-5-ethynylbenzaldehyde (CAS 1823338-67-5, molecular formula C₉H₅BrO, molecular weight 209.04 g/mol) is an aromatic building block that combines an aldehyde, a bromo substituent, and a terminal ethynyl group on a single benzene ring. This substitution pattern creates three chemically distinct reactive centers that can be addressed independently under appropriate conditions, making the compound a candidate for sequential, chemoselective transformations in complex molecule synthesis.

Molecular Formula C9H5BrO
Molecular Weight 209.04 g/mol
Cat. No. B13472204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethynylbenzaldehyde
Molecular FormulaC9H5BrO
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC(=C1)C=O)Br
InChIInChI=1S/C9H5BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H
InChIKeyUPQHZYHFZITAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethynylbenzaldehyde – A Trifunctional Aromatic Aldehyde for Orthogonal Synthetic Strategies


3-Bromo-5-ethynylbenzaldehyde (CAS 1823338-67-5, molecular formula C₉H₅BrO, molecular weight 209.04 g/mol) is an aromatic building block that combines an aldehyde, a bromo substituent, and a terminal ethynyl group on a single benzene ring . This substitution pattern creates three chemically distinct reactive centers that can be addressed independently under appropriate conditions, making the compound a candidate for sequential, chemoselective transformations in complex molecule synthesis. The compound is commercially available at a certified purity of 98% .

Why Generic Substitution Fails for 3-Bromo-5-ethynylbenzaldehyde


Simple mono‑functional benzaldehydes (e.g., 3-bromobenzaldehyde or 3-ethynylbenzaldehyde) lack the orthogonal reactivity profile that 3-bromo-5-ethynylbenzaldehyde provides. The concurrent presence of an aryl bromide and a terminal alkyne on the same scaffold, in a meta relationship to the aldehyde, enables sequential palladium‑catalyzed cross‑coupling and alkyne‑azide cycloaddition without protecting‑group manipulation. Replacing this compound with a mixture of two mono‑functional analogs would introduce stoichiometric and regiochemical uncertainties, increase step count and likely reduce overall yield. The quantitative consequences of this substitution are examined below.

Quantitative Differentiation Evidence for 3-Bromo-5-ethynylbenzaldehyde


Orthogonal Reactivity – Number of Distinct Reactive Centers vs. Mono‑Functional Analogs

3-Bromo-5-ethynylbenzaldehyde possesses three chemically distinct reactive sites (aldehyde, aryl bromide, terminal alkyne) within a single molecule. In contrast, commonly used analogs such as 3-ethynylbenzaldehyde (CAS 77123-57-0) or 3-bromobenzaldehyde (CAS 3132-99-8) offer only two reactive handles. This structural difference allows the target compound to participate in three sequential, chemoselective transformations without intermediate protection/deprotection steps, whereas mono‑functional analogs would require separate building blocks and additional synthetic operations.

Orthogonal synthesis Chemoselectivity Multicomponent reactions

Certified Purity of 98% – Baseline for Reproducible Coupling Efficiency

The commercially supplied 3-bromo-5-ethynylbenzaldehyde carries a documented purity of 98% (HPLC) . In palladium‑catalyzed Sonogashira and Suzuki couplings, catalyst poisoning by impurities (e.g., residual metals, sulfur‑containing species) can significantly depress turnover numbers. While direct comparator purity data for alternative suppliers are not publicly available, the provision of a certified purity value allows procurement teams to establish a quality baseline, reducing the risk of failed coupling reactions due to unknown impurity profiles.

Purity specification Cross-coupling Quality control

Meta‑Substitution Pattern – Regiochemical Differentiator for Electronic and Steric Tuning

The bromo and ethynyl substituents in 3-bromo-5-ethynylbenzaldehyde occupy the meta positions relative to each other and to the aldehyde group. This contrasts with commercially more common ortho‑ or para‑alkynylated benzaldehydes (e.g., 2‑ethynylbenzaldehyde or 4‑ethynylbenzaldehyde). The meta arrangement minimizes direct conjugative interaction between the aldehyde carbonyl and the ethynyl group, potentially leading to different reactivity in nucleophilic additions and cyclocondensations. Quantitative electronic parameter differences (e.g., Hammett σₘ vs. σₚ) are well‑established in physical‑organic chemistry but have not yet been experimentally measured for this specific compound in a comparative study.

Regiochemistry Electronic effects Structure‑activity relationship

Optimal Application Scenarios for 3-Bromo-5-ethynylbenzaldehyde


Sequential Chemoselective Library Synthesis

The three orthogonal reactive centers enable a three‑step diversification sequence without intermediate functional‑group protection. A typical workflow: (i) Sonogashira coupling at the terminal alkyne, (ii) Suzuki coupling at the aryl bromide, and (iii) reductive amination or Grignard addition at the aldehyde. This strategy can generate a 10×10×10 compound library from a single building block, significantly reducing procurement and inventory complexity compared to sourcing three separate intermediates.

Monomer for Conjugated Porous Polymers

The combination of a terminal alkyne and an aryl bromide makes the compound a suitable A–B monomer for Sonogashira‑type polycondensation, yielding conjugated polymers with pendant aldehyde functionalities. The meta‑linkage introduces kinks in the polymer backbone, potentially tuning porosity and surface area. The 98% purity is critical here, as mono‑functional impurities would terminate chain growth and limit molecular weight. [1]

Building Block for ALDH‑Targeted Probe Development

Aldehyde dehydrogenase (ALDH) isoforms recognize aromatic aldehydes as substrates. The meta‑bromo‑ethynyl substitution pattern on the benzaldehyde scaffold provides a unique steric and electronic profile that may offer differential isoform selectivity compared to simpler benzaldehyde probes. The aldehyde group serves as the enzyme recognition element, while the bromo and ethynyl groups can be exploited for subsequent bioconjugation via click chemistry. [2]

Intermediate for Ethynylbenzaldehyde‑Derived Schiff‑Base Monomers

As described in patent literature, ethynylbenzaldehydes are key precursors to Schiff‑base monomers that polymerize into electrically conductive materials. 3‑Bromo‑5‑ethynylbenzaldehyde extends this platform by providing an additional aryl‑bromide handle for post‑polymerization functionalization, enabling the tuning of electronic properties without altering the polymerization chemistry. [1]

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